molecular formula C17H32Sn B6317158 Tributyl(2-cyclopropylethynyl)-stannane CAS No. 254108-69-5

Tributyl(2-cyclopropylethynyl)-stannane

Cat. No. B6317158
M. Wt: 355.1 g/mol
InChI Key: PYICBYXAIVIUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06441017B1

Procedure details

To n-butyllithium (7.28 mL of a 2.5 M solution in hexane, 18.2 mmol) at −5° C. was added dry THF (80 mL) dropwise, maintaining the temperature below 5° C. 5-Chloro-1-pentyne (7.75 mL , 73.1 mmol) was added at 5° C., and the solution was stirred for 3 hours. The reaction was quenched by the addition of tri-n-butyltin chloride (21.0 mL, 77.4 mmol), and was allowed to stir for an additional 10 min. The solution was poured into saturated aqueous NaHCO3 (500 mL) and hexane (500 mL). The hexane layer was washed with H2O (200 mL), then brine (200 mL), then dried over Na2SO4, filtered, and concentrated in vacuo to provide the titled product as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.75 mL
Type
reactant
Reaction Step Two
Name
tri-n-butyltin chloride
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Cl[CH2:7][CH2:8][CH2:9][C:10]#[CH:11].[CH2:12]([Sn:16](Cl)([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH3:15].C([O-])(O)=O.[Na+]>CCCCCC.C1COCC1>[CH2:21]([Sn:16]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:17][CH2:18][CH2:19][CH3:20])[C:7]#[C:8][CH:9]1[CH2:11][CH2:10]1)[CH2:22][CH2:23][CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.75 mL
Type
reactant
Smiles
ClCCCC#C
Step Three
Name
tri-n-butyltin chloride
Quantity
21 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
STIRRING
Type
STIRRING
Details
to stir for an additional 10 min
Duration
10 min
WASH
Type
WASH
Details
The hexane layer was washed with H2O (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (200 mL), then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)[Sn](C#CC1CC1)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.